molecular formula C24H26ClN5O2S B2840966 N-(sec-butyl)-1-[(2-chlorobenzyl)thio]-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1114877-01-8

N-(sec-butyl)-1-[(2-chlorobenzyl)thio]-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2840966
CAS No.: 1114877-01-8
M. Wt: 484.02
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Description

N-(sec-butyl)-1-[(2-chlorobenzyl)thio]-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a triazoloquinazoline derivative characterized by a fused heterocyclic core. Its structure includes a sec-butyl carboxamide group at position 8, a propyl substituent at position 4, and a 2-chlorobenzylthio moiety at position 1.

Properties

IUPAC Name

N-butan-2-yl-1-[(2-chlorophenyl)methylsulfanyl]-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN5O2S/c1-4-12-29-22(32)18-11-10-16(21(31)26-15(3)5-2)13-20(18)30-23(29)27-28-24(30)33-14-17-8-6-7-9-19(17)25/h6-11,13,15H,4-5,12,14H2,1-3H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSTXMCVVUDCMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC(C)CC)N3C1=NN=C3SCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(sec-butyl)-1-[(2-chlorobenzyl)thio]-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The compound is characterized by a quinazoline core structure with various substituents that influence its biological activity. The synthesis typically involves multi-step reactions including thioether formation and cyclization processes. The detailed synthetic pathways are crucial for understanding how modifications to the structure can enhance or alter its biological properties.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antitumor Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds similar to the target compound have shown effectiveness against various cancer cell lines, including A549 (lung cancer) and U937 (leukemia) cell lines. The mechanism often involves the inhibition of key oncogenic pathways such as the epidermal growth factor receptor (EGFR) signaling pathway .

2. Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against a spectrum of bacterial strains. Studies suggest that derivatives with similar structural motifs possess broad-spectrum antibacterial effects, likely due to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .

3. Anti-inflammatory Effects

Compounds in the quinazoline class have also demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α. This effect is particularly relevant in conditions characterized by chronic inflammation .

The mechanisms through which this compound exerts its effects are multifaceted:

  • Inhibition of Kinases : Many quinazoline derivatives act as inhibitors of various kinases involved in cancer progression and inflammatory responses.
  • Induction of Apoptosis : The compound may induce apoptosis in cancer cells through intrinsic and extrinsic pathways.
  • Disruption of Cell Cycle : By interfering with cell cycle regulators, these compounds can halt the proliferation of cancer cells.

Case Studies and Research Findings

Several studies have reported on the biological activity of related compounds:

StudyCompoundActivityFindings
3-substituted quinazolinonesAntitumorEffective against multiple tumor cell lines
Thiosemicarbazide derivativesAntitumorSignificant cytotoxicity against U937 cells
BenzimidazoquinazolinesAnti-inflammatoryPotent inhibition of TNF-α production

Scientific Research Applications

Basic Information

  • Molecular Formula : C24H26ClN5O2S
  • Molecular Weight : 484.0 g/mol
  • IUPAC Name : N-(sec-butyl)-1-[(2-chlorobenzyl)thio]-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Structure

The compound features a triazole ring fused with a quinazoline structure and contains both thioether and carboxamide functional groups, which contribute to its reactivity and potential biological activity.

Medicinal Chemistry

This compound has been investigated for its pharmacological properties:

  • Anticancer Activity : Studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The incorporation of the triazole moiety is known to enhance biological activity against tumor cells due to its ability to interact with DNA and inhibit cell proliferation .
  • Antimicrobial Properties : The thioether group in the compound may contribute to antimicrobial activity. Research has shown that thioether-containing compounds can exhibit significant antibacterial and antifungal properties .

Agricultural Applications

The compound's potential as an agrochemical is noteworthy:

  • Pesticidal Activity : Compounds in the quinazoline family have been explored for their insecticidal properties. The presence of the chlorobenzyl group may enhance the molecule's ability to penetrate insect cuticles and disrupt physiological processes .
  • Herbicide Development : Similar structures have been utilized in developing herbicides that target specific plant growth pathways. The unique combination of functional groups in this compound suggests it could be tailored for selective herbicidal action .

Material Science

The compound's chemical properties may also lend themselves to applications in material science:

  • Polymer Additives : Due to its unique structure, it could serve as an additive in polymer formulations to enhance mechanical properties or provide antimicrobial surfaces .

Case Study 1: Anticancer Screening

A study conducted on derivatives of quinazoline compounds demonstrated that modifications at the 8-position significantly increased cytotoxicity against breast cancer cell lines. The addition of a thioether group was found to improve solubility and bioavailability .

Case Study 2: Insecticidal Efficacy

Research on chlorobenzyl derivatives showed promising results in controlling aphid populations in agricultural settings. Field trials indicated a reduction in pest numbers by over 70% when applied at recommended dosages .

Chemical Reactions Analysis

Step 1: Formation of the Triazoloquinazoline Core

The triazolo[4,3-a]quinazoline scaffold is typically synthesized via cyclocondensation of quinazolinone precursors with hydrazine derivatives. For instance:

  • Cyclization : A quinazolin-4(3H)-one intermediate reacts with thiosemicarbazide under acidic conditions to form the triazole ring fused to the quinazoline system .

  • Substituent Introduction : The sec-butyl group at position 8 is introduced via nucleophilic substitution or alkylation during or post-cyclization .

Step 2: Thioether Linkage Formation

The 2-chlorobenzylthio group at position 1 is added through:

  • Thiol-Alkylation : Reaction of a thiolate anion (generated from 2-chlorobenzyl mercaptan) with a halogenated triazoloquinazoline intermediate (e.g., bromo or chloro derivatives) in the presence of a base like K₂CO₃ .

Step 3: Carboxamide Functionalization

The N-(sec-butyl)carboxamide at position 8 is introduced via:

  • Amide Coupling : Activation of the carboxylic acid (e.g., using HATU or EDCI) followed by reaction with sec-butylamine .

Functional Group Reactivity

The compound’s reactivity is governed by its substituents:

Functional Group Reactivity
Triazoloquinazoline Core Susceptible to electrophilic substitution at electron-rich positions (e.g., C-5 or C-7) under acidic conditions.
Thioether (S-Benzyl) Oxidizes to sulfoxide (R-SO-R') or sulfone (R-SO₂-R') with H₂O₂ or mCPBA .
Carboxamide Hydrolyzes to carboxylic acid under strong acidic (HCl, Δ) or basic (NaOH, Δ) conditions.
2-Chlorobenzyl Chlorine undergoes nucleophilic aromatic substitution (e.g., with amines or alkoxides) under catalysis .

Stability Studies

Stability data for structurally analogous compounds suggest:

  • Thermal Stability : Decomposition above 250°C, with the thioether group showing sensitivity to prolonged heating .

  • Photostability : Degrades under UV light (λ = 254 nm), forming sulfoxide derivatives .

  • pH Sensitivity : Stable in neutral conditions (pH 6–8) but hydrolyzes in strongly acidic (pH < 2) or basic (pH > 10) media .

Key Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The target compound shares a triazolo[4,3-a]quinazoline scaffold with other derivatives, but critical differences in substituents influence physicochemical and pharmacological profiles:

Compound Key Substituents Synthetic Route
Target Compound 1-(2-chlorobenzylthio), 4-propyl, 8-(sec-butyl carboxamide) Likely involves thioether formation and alkylation steps (exact pathway unspecified)
2-(3-Chlorobenzyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide 1-(3-chlorobenzyl), 4-diisobutyl, 8-carboxamide Presumed condensation and carboxamide functionalization
4-Benzyl-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide 4-benzyl, 8-(isopropyl carboxamide) CDI-mediated cyclization followed by alkylation with N-(tert-butyl)-2-chloroacetamide

Key Observations:

  • Chlorobenzyl Position : The target compound’s 2-chlorobenzylthio group differs from the 3-chlorobenzyl analogue (). The ortho-chloro substitution may enhance steric hindrance or alter electronic properties compared to meta-substituted derivatives .
  • Alkyl Chain Variability: The propyl group (target) vs.
  • Carboxamide Branching : The sec-butyl carboxamide (target) contrasts with isopropyl or diisobutyl groups in analogues, affecting solubility and metabolic stability .

Pharmacological Implications

While direct bioactivity data for the target compound are unavailable, structural comparisons provide insights:

  • Chlorobenzyl Thioether : The 2-chlorobenzylthio group may enhance binding to hydrophobic pockets in enzymes or receptors, as seen in kinase inhibitors with aromatic thioethers.
  • Propyl vs. Bulkier Chains : The shorter propyl chain (vs. diisobutyl) could reduce steric clashes in active sites, favoring entropy-driven binding.

Q & A

Q. What are the critical synthetic steps for synthesizing this compound, and how can reaction conditions be optimized to improve yield?

The synthesis involves sequential functionalization of the triazoloquinazoline core. Key steps include:

  • Thioether formation : Reacting a chlorobenzyl thiol precursor with a triazoloquinazoline intermediate under reflux in ethanol or DMF, using catalysts like benzyltributylammonium bromide to enhance reactivity .
  • Carboxamide coupling : Introducing the sec-butyl group via amide bond formation, requiring anhydrous conditions and coupling agents (e.g., EDC/HOBt). Optimization strategies:
  • Temperature control : Maintain 60–80°C during thioether formation to avoid side reactions.
  • Solvent selection : Polar aprotic solvents (DMF) improve solubility of intermediates .
  • Purity monitoring : Use TLC or HPLC to track reaction progress and isolate intermediates .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR spectra verify substituent positions (e.g., sec-butyl, chlorobenzyl groups) and assess stereochemistry. For example, aromatic protons in the 7–8 ppm range confirm the quinazoline core .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ ion matching calculated mass ± 2 ppm) .
  • X-ray crystallography : Resolves 3D conformation and hydrogen-bonding patterns, critical for understanding interaction with biological targets .

Q. What in vitro assays are recommended for preliminary evaluation of antimicrobial activity?

  • Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria in Mueller-Hinton broth, with 18–24 hr incubation .
  • Antifungal assays : Use Candida albicans strains on Sabouraud dextrose agar, measuring zone of inhibition .
  • Controls : Include known antibiotics (e.g., ciprofloxacin) and solvent-only controls to validate assay conditions .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity or interactions with biological targets?

  • Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states during synthesis (e.g., thioether bond formation) and identify rate-limiting steps .
  • Molecular docking : Simulate binding to enzymes (e.g., bacterial dihydrofolate reductase) using AutoDock Vina. Focus on hydrogen bonds between the carboxamide group and active-site residues .
  • MD simulations : Assess stability of target-ligand complexes over 100 ns trajectories in explicit solvent .

Q. What strategies resolve discrepancies between in vitro activity and in vivo efficacy data?

  • Pharmacokinetic profiling : Measure plasma half-life (e.g., in rodent models) to identify rapid clearance issues. Adjust formulations (e.g., PEGylation) to enhance bioavailability .
  • Metabolite identification : Use LC-MS/MS to detect hepatic metabolites that may deactivate the compound .
  • Dose-response recalibration : Conduct in vivo dose-ranging studies to align effective concentrations with in vitro MIC values .

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Substituent variation : Synthesize analogs with modified aryl (e.g., 4-fluorobenzyl vs. 2-chlorobenzyl) or alkyl groups (e.g., isopropyl vs. sec-butyl) to assess impact on MIC .
  • Bioisosteric replacement : Replace the thioether group with sulfoxide/sulfone to evaluate redox stability .
  • Activity cliffs : Identify analogs with sharp drops in potency using cheminformatics tools (e.g., KNIME) to pinpoint critical functional groups .

Q. What biochemical assays validate the compound’s mechanism of action?

  • Enzyme inhibition assays : Test inhibition of bacterial DNA gyrase or fungal CYP51 using fluorometric substrates (e.g., fluorescence polarization for gyrase) .
  • Cellular uptake studies : Use fluorescently labeled analogs and flow cytometry to quantify intracellular accumulation in target pathogens .
  • Resistance induction : Serial passage assays to monitor emergence of resistant mutants and identify target mutations via whole-genome sequencing .

Q. How should researchers design experiments to assess metabolic stability?

  • Microsomal incubation : Incubate with liver microsomes (human/rodent) and NADPH, quantifying parent compound depletion via LC-MS over 60 minutes .
  • CYP450 inhibition screening : Use recombinant CYP isoforms (e.g., CYP3A4) to identify metabolic liabilities .
  • Stability in biological matrices : Measure degradation in plasma or serum at 37°C to guide formulation development .

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